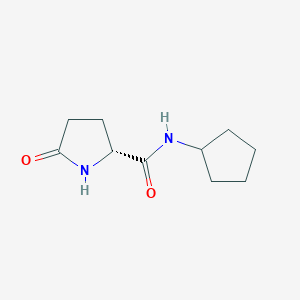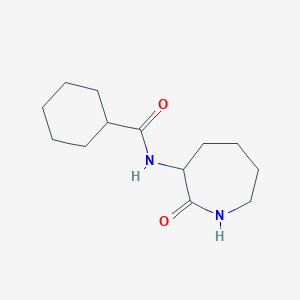
CID 45818693
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 45818693, also known as 2-(2,4-dimethylphenyl)-N-(2-(pyridin-3-yl)phenyl)acetamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of CID 45818693 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in regulating the cell cycle.
Biochemical and Physiological Effects:
CID 45818693 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have neuroprotective effects, and may be able to protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CID 45818693 in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in animal models. Additionally, it has been shown to have neuroprotective effects, which could make it a promising candidate for the treatment of neurological disorders. However, one limitation of using CID 45818693 is that its mechanism of action is not fully understood, which could make it more difficult to develop into a viable treatment option.
Zukünftige Richtungen
There are a number of future directions for research on CID 45818693. One direction is to further study its mechanism of action, in order to better understand how it works and how it could be optimized for use in drug development. Additionally, further studies could be conducted to explore its potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, additional research could be conducted to optimize its pharmacokinetic properties, in order to make it more effective as a treatment option.
Synthesemethoden
CID 45818693 can be synthesized using a multistep process that involves the reaction of 2,4-dimethylphenylboronic acid with CID 45818693bromo-3-nitropyridine, followed by a Suzuki coupling reaction with CID 45818693bromoacetophenone. The resulting product is then reduced with sodium borohydride to yield CID 45818693.
Wissenschaftliche Forschungsanwendungen
CID 45818693 has been studied for its potential applications in drug development, particularly as a potential treatment for cancer. It has been shown to inhibit the growth of cancer cells in vitro, and in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h10-11H,1-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMGDVJZFDPDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 45818693 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

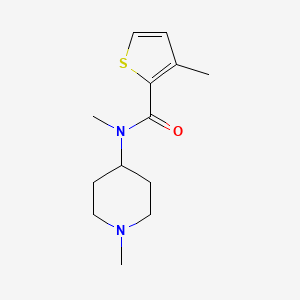
![N-[(2-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512914.png)
![N-[2-(2-methylcyclohexyl)oxyethyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7512916.png)
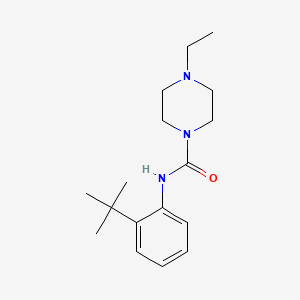

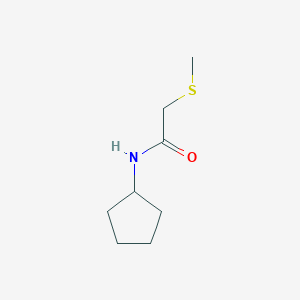

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
![N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-2-methylsulfonylpropanamide](/img/structure/B7512955.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
